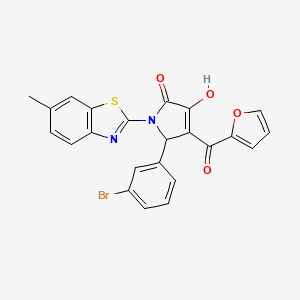
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including chlorobenzyl, chlorophenoxy, and dioxidotetrahydrothiophenyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Chlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.
-
Preparation of the Chlorophenoxy Intermediate: : The next step involves the synthesis of 4-chloro-3,5-dimethylphenol, which is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-(4-chloro-3,5-dimethylphenoxy)-2-chlorobenzyl ether.
-
Formation of the Propanamide Derivative: : The final step involves the reaction of the chlorophenoxy intermediate with N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide under basic conditions to yield the target compound. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
-
Reduction: : Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine under strong reducing conditions.
-
Substitution: : The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
-
Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
-
Medicine: : Explored as a candidate for drug development, particularly for its potential to interact with specific molecular targets.
-
Industry: : Utilized in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.
作用机制
The mechanism by which N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets.
相似化合物的比较
Similar Compounds
N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide: Similar structure but lacks the dimethyl groups on the phenoxy ring.
N-(2-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide: Similar structure but lacks the chlorine atom on the phenoxy ring.
Uniqueness
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and dimethyl groups on the phenoxy ring, along with the dioxidotetrahydrothiophenyl moiety, distinguishes it from other similar compounds and may enhance its reactivity and specificity in various applications.
属性
分子式 |
C22H25Cl2NO4S |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H25Cl2NO4S/c1-14-10-19(11-15(2)21(14)24)29-16(3)22(26)25(18-8-9-30(27,28)13-18)12-17-6-4-5-7-20(17)23/h4-7,10-11,16,18H,8-9,12-13H2,1-3H3 |
InChI 键 |
OHKZJAXOGNMXLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4(1H)-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12145432.png)
![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12145438.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145440.png)
![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12145442.png)
![3-hydroxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12145450.png)


![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12145472.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dimethylphenyl) acetamide](/img/structure/B12145478.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide](/img/structure/B12145481.png)

![5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12145489.png)
![4-tert-butyl-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12145491.png)
![6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12145493.png)
